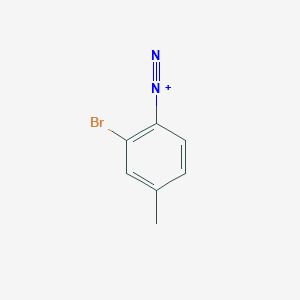

2-Bromo-4-methylbenzene-1-diazonium

Description

Structure

3D Structure

Properties

CAS No. |

53926-63-9 |

|---|---|

Molecular Formula |

C7H6BrN2+ |

Molecular Weight |

198.04 g/mol |

IUPAC Name |

2-bromo-4-methylbenzenediazonium |

InChI |

InChI=1S/C7H6BrN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4H,1H3/q+1 |

InChI Key |

PAPHOGYSTDXPHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+]#N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Methylbenzene 1 Diazonium

Direct Diazotization of 2-Bromo-4-methylaniline (B145976) Precursors

The most common and direct method for preparing 2-bromo-4-methylbenzene-1-diazonium is through the diazotization of 2-bromo-4-methylaniline. orgsyn.orgorganic-chemistry.org This process involves the reaction of the primary aromatic amine with nitrous acid, which is typically generated in situ. wikipedia.org

The classical procedure for the diazotization of 2-bromo-4-methylaniline involves treating the amine with a source of nitrous acid. orgsyn.org This is most often achieved by reacting sodium nitrite (B80452) with a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures. wikipedia.org The reaction is typically carried out in an aqueous medium. orgsyn.org

A typical laboratory-scale synthesis involves dissolving 2-bromo-4-methylaniline in a mixture of a strong acid and water. orgsyn.org The solution is then cooled to a temperature range of -5°C to +5°C using an ice-salt bath. orgsyn.org A solution of sodium nitrite in water is then added dropwise to the stirred mixture, maintaining the low temperature to prevent the decomposition of the resulting diazonium salt. orgsyn.org The general reaction is as follows:

BrC₆H₃(CH₃)NH₂ + NaNO₂ + 2HCl → [BrC₆H₃(CH₃)N₂]⁺Cl⁻ + NaCl + 2H₂O

Other nitrosating agents that can be employed include t-butyl nitrite or nitrosonium tetrafluoroborate (B81430) (NOBF₄), particularly when the reaction is performed in organic solvents like acetonitrile. mdpi.com

Table 1: Classical Reagents for Diazotization

| Reagent | Acid Medium | Typical Solvent |

|---|---|---|

| Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | Water |

| Sodium Nitrite (NaNO₂) | Sulfuric Acid (H₂SO₄) | Water |

| t-Butyl Nitrite | Acetic Acid | Organic Solvents |

The yield and selectivity of the diazotization reaction are highly dependent on several factors. acs.org Precise control of the reaction conditions is crucial for maximizing the formation of the desired diazonium salt and minimizing side reactions. orgsyn.org

Temperature: Low temperatures, typically between 0°C and 5°C, are essential for the stability of the diazonium salt. At higher temperatures, the diazonium salt can decompose, leading to the formation of phenols and other byproducts. quora.com

Stoichiometry: The use of an equimolar amount of sodium nitrite relative to the aniline (B41778) is common. orgsyn.org However, in some cases, a slight excess of nitrous acid may be used to ensure complete conversion of the primary amine.

Reaction Time: The reaction is typically stirred for a short period after the addition of the nitrosating agent to ensure the reaction goes to completion. orgsyn.org

Neutralization: For certain subsequent reactions, such as coupling reactions, careful neutralization of the acidic diazonium salt solution is necessary to prevent unwanted side reactions. orgsyn.org This can be achieved by the addition of a weak base like sodium acetate. orgsyn.org

Research has shown that the substitution pattern on the aniline can influence the reaction rate, although for many substituted anilines, the diazotization proceeds rapidly under optimized conditions. acs.org

The choice of acidic medium and the resulting counterion significantly impacts the stability and reactivity of the formed diazonium salt. researchgate.net

Acidic Media: Strong mineral acids like hydrochloric acid and sulfuric acid are commonly used to generate nitrous acid in situ and to maintain a low pH, which is necessary for the reaction to proceed. wikipedia.org The acid protonates the nitrous acid, forming the reactive nitrosating agent. icrc.ac.ir The use of p-toluenesulfonic acid has also been reported as an effective proton source for diazotization. organic-chemistry.org

Counterions: The nature of the counterion (X⁻ in [ArN₂]⁺X⁻) plays a crucial role in the stability of the diazonium salt. researchgate.net

Chlorides (Cl⁻) and acetates are associated with lower stability, and diazonium chlorides are often explosive when isolated in a dry state. mdpi.comresearchgate.net

Tetrafluoroborates (BF₄⁻) and tosylates (TsO⁻) provide significantly higher stability, allowing for the isolation of the diazonium salt as a solid that can be handled more safely. organic-chemistry.orgresearchgate.net Diazonium tetrafluoroborate salts can often be isolated by filtration after their precipitation from the reaction mixture. libretexts.org

The enhanced stability of tetrafluoroborate and tosylate salts is attributed to the larger size and non-nucleophilic nature of these counterions. researchgate.net

Table 2: Influence of Counterions on Diazonium Salt Stability

| Counterion | Associated Stability | Common Precursor Acid |

|---|---|---|

| Chloride (Cl⁻) | Low (explosive when dry) | Hydrochloric Acid |

| Hydrogen Sulfate (HSO₄⁻) | Moderate | Sulfuric Acid |

| Tetrafluoroborate (BF₄⁻) | High (isolable solid) | Fluoroboric Acid (HBF₄) |

Indirect Synthetic Routes to Substituted Diazonium Salts

In some cases, the direct diazotization of a pre-functionalized aniline may not be feasible or may lead to poor yields or selectivity. In such instances, indirect synthetic routes are employed, which involve the strategic synthesis of the aniline precursor itself.

Multi-step syntheses allow for the introduction of various functional groups onto the aromatic ring in a controlled manner before the final diazotization step. libretexts.orgscribd.com This approach is particularly useful when the desired substitution pattern cannot be achieved through direct electrophilic substitution on a simpler aniline derivative.

A common strategy involves starting with a different aromatic compound, introducing the necessary substituents through a series of reactions, and then converting a functional group (often a nitro group) into the amine required for diazotization. libretexts.orglibretexts.org For example, a synthetic sequence might involve nitration, followed by bromination, and finally reduction of the nitro group to an amine. libretexts.org The order of these steps is critical to achieve the desired regiochemistry. libretexts.org

The synthesis of the specific precursor, 2-bromo-4-methylaniline, requires the regioselective introduction of both a bromine atom and a methyl group onto an aniline or a related precursor.

Bromination: The bromination of anilines is a powerful tool for introducing bromine into the aromatic ring. echemi.com The amino group is a strong activating and ortho-, para-directing group. libretexts.org To control the bromination and avoid polybromination, the amino group is often first protected by acetylation to form an acetanilide. scribd.com The less activating acetamido group then directs the incoming bromine to the para position. If the para position is blocked, ortho-bromination will occur. Subsequent hydrolysis of the acetamido group regenerates the amine. scribd.com

For the synthesis of 2-bromo-4-methylaniline, one could start with p-toluidine (B81030) (4-methylaniline). echemi.com The amino group in p-toluidine would direct an incoming electrophile, such as bromine, to the ortho position (position 2). echemi.com Various brominating agents can be used, including molecular bromine (Br₂) or N-bromosuccinimide (NBS). echemi.com The reaction conditions, such as the solvent and temperature, play a crucial role in achieving high yields and selectivity. echemi.commdpi.com

Table 3: Common Brominating Agents for Anilines

| Reagent | Selectivity | Notes |

|---|---|---|

| Bromine (Br₂) | Can lead to polybromination | Often used with a protecting group on the amine. |

| N-Bromosuccinimide (NBS) | Often provides better regioselectivity | Can be used with silica (B1680970) gel for enhanced selectivity. mdpi.com |

By carefully choosing the starting materials and the sequence of reactions, chemists can efficiently synthesize 2-bromo-4-methylaniline, the direct precursor for the formation of this compound. echemi.comchemicalbook.com

Principles of Green Chemistry in Diazonium Salt Synthesis

The application of green chemistry principles to the synthesis of diazonium salts, including this compound, is a critical area of development aimed at reducing the environmental impact and improving the safety of chemical processes. Traditional diazotization methods often involve hazardous reagents and generate significant waste, prompting the exploration of more sustainable alternatives. digitellinc.com

The core of green diazotization lies in several key areas: the use of safer reagents and solvents, the development of more efficient reaction conditions, and the prevention or recycling of waste streams. These strategies align with the 12 Principles of Green Chemistry, focusing on waste prevention, atom economy, and the use of less hazardous chemicals. nih.gov

Alternative Diazotizing Agents and Reaction Media

A primary focus of green chemistry in this context is the replacement of conventional diazotizing agents like sodium nitrite in strongly acidic media (e.g., HCl, H2SO4). digitellinc.comthieme-connect.com These traditional methods can release toxic nitrogen oxide gases and involve corrosive acids. thieme-connect.comresearchgate.net Greener alternatives that could be applied to the synthesis of this compound from its precursor, 2-bromo-4-methylaniline, are being actively researched.

Alternative reagents include:

Alkyl nitrites: Reagents such as tert-butyl nitrite and isoamyl nitrite can be used under milder, sometimes non-aqueous, conditions, which can be advantageous for water-sensitive substrates. scirp.org tert-butyl nitrite, for example, is noted as a mild and selective diazotizing agent.

Nitrosylsulfuric acid: This reagent can improve reaction efficiency and reduce waste in certain applications.

Solid-supported reagents: Anion exchange resins saturated with nitrite ions (Resin-NO₂⁻) offer a safer and more environmentally friendly method for diazotization, avoiding the release of nitrogen oxides and allowing for easier product isolation. researchgate.netresearchgate.net

Biodegradable acids: Alginic acid, a non-toxic and biodegradable polysaccharide derived from brown algae, has been successfully used to replace strong mineral acids like HCl in diazotization reactions. digitellinc.com This approach has been shown to be effective for various aromatic amines and could be adapted for 2-bromo-4-methylaniline. digitellinc.com

The choice of solvent is another critical factor. Research has moved towards greener solvent systems to replace large quantities of volatile organic compounds. youtube.comyoutube.com

Aqueous media: Water is an ideal green solvent, and methods are being developed to perform diazotizations under aqueous, strong-acid-free conditions using agents like p-toluenesulfonic acid. thieme-connect.com

Polyethylene glycol (PEG)-water mixtures: These mixtures act as an effective and environmentally friendly solvent medium. google.comgoogle.com PEG can act as a phase-transfer catalyst, enhancing reaction rates and improving the stability of the diazonium salt formed. google.com

Ionic Liquids (ILs): Hydrophobic ionic liquids can be used to partition the diazonium salt from the aqueous phase where it is generated. google.com This allows for subsequent reactions without needing to isolate the potentially explosive solid diazonium salt. google.commpg.de

Table 1: Comparison of Traditional and Green Diazotization Reagents

| Reagent/System | Traditional/Green | Advantages of Green Alternatives | Relevant Findings |

|---|---|---|---|

| Sodium Nitrite / HCl or H₂SO₄ | Traditional | - | Standard, well-established method. |

| tert-Butyl Nitrite | Green | Milder reaction conditions, high selectivity. | Can be used in various solvents, including water. |

| Alginic Acid / NaNO₂ | Green | Biodegradable, non-toxic, avoids corrosive mineral acids. digitellinc.com | Reactions can often be conducted at room temperature. digitellinc.com |

| Resin-NO₂⁻ | Green | Safer (no NOx gas release), reusable reagent, simple product isolation. researchgate.netresearchgate.net | An industrially feasible and safe alternative. researchgate.net |

| NO₂ Gas Waste Stream | Green | Waste recycling ("waste to value"), high yields. chemistryviews.org | Can circumvent undesired side-reactions. chemistryviews.org |

Innovative and Safer Synthesis Technologies

Advancements in chemical engineering and reaction technology have introduced methods that significantly enhance the safety and efficiency of diazotization.

Continuous Flow Chemistry: Flow reactors provide precise control over reaction parameters such as temperature and residence time. This is particularly important for managing the exothermic nature of diazotization and minimizing the accumulation of unstable diazonium salt intermediates, thereby reducing the risk of explosions. mpg.denih.gov Studies have shown that diazonium salts can be formed rapidly and efficiently in flow systems before being consumed in a subsequent in-situ reaction. nih.gov

Microreactor Technology: Microreactors offer superior heat and mass transfer compared to batch reactors, further enhancing safety and control over the reaction.

Mechanochemistry: Synthesis under ball-milling conditions represents a solvent-free or low-solvent approach. acs.org This method can reduce waste and shorten reaction times by using mechanical force to drive the chemical reaction. acs.org

A novel approach developed at the Max Planck Institute mimics the natural process of nitrate (B79036) reduction used by plants. mpg.de This method avoids the need for strong acids and low temperatures and, crucially, does not accumulate the diazonium salt intermediate, which significantly lowers the explosion risk. mpg.de Another sustainable practice involves recycling nitrogen dioxide (NO₂) from industrial waste streams to use as a diazotizing agent, turning a pollutant into a valuable chemical precursor. chemistryviews.org

Table 2: Green Chemistry Approaches to Diazonium Salt Synthesis

| Technology/Method | Principle | Benefit for Diazonium Salt Synthesis |

|---|---|---|

| Continuous Flow Reactors | Enhanced Safety & Control | Precise temperature control minimizes decomposition of the unstable diazonium salt. Reduces explosion risk by minimizing intermediate accumulation. nih.gov |

| Microreactors | Enhanced Safety & Efficiency | Rapid heat transfer is ideal for exothermic diazotization reactions. |

| Mechanochemistry | Waste Prevention | Reduces or eliminates the need for bulk organic solvents. acs.org |

| Use of Ionic Liquids | Safer Solvents & Auxiliaries | Allows for in-situ reaction without isolating the potentially explosive solid salt. google.com |

| PEG-Water Systems | Safer Solvents | Environmentally benign solvent system that can enhance reaction stability and rate. google.comgoogle.com |

| Biocatalysis/Biomimicry | Less Hazardous Synthesis | Mimics natural processes to avoid harsh reagents and unstable intermediates. mpg.de |

| Waste Stream Recycling | Waste Prevention | Utilizes industrial byproducts (e.g., NO₂) as a reagent source. chemistryviews.org |

By integrating these green chemistry principles, the synthesis of this compound can be transformed into a safer, more sustainable, and more efficient process, minimizing its environmental footprint.

Reaction Mechanisms and Pathways Involving 2 Bromo 4 Methylbenzene 1 Diazonium

Fundamental Mechanistic Models of Diazonium Decompositions

The decomposition of 2-bromo-4-methylbenzene-1-diazonium, like other aryldiazonium salts, can proceed through two primary mechanistic pathways: homolytic cleavage and heterolytic cleavage. The predominant pathway is often influenced by factors such as the solvent, temperature, and the presence of light or catalysts.

Homolytic Cleavage and Radical-Mediated Pathways

In many instances, particularly in non-polar solvents or upon thermal induction, the decomposition of aryldiazonium salts follows a homolytic cleavage pathway. This involves the breaking of the C-N bond to generate an aryl radical and a nitrogen molecule. For this compound, this would result in the formation of the 2-bromo-4-methylphenyl radical.

The generated 2-bromo-4-methylphenyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from a solvent molecule or other components in the reaction mixture to form 1-bromo-3-methylbenzene.

Reaction with the counter-ion: If the counter-ion is a halide, the radical can combine with it to form the corresponding aryl halide.

Reaction with other species: The radical can react with other molecules present in the medium, leading to a range of products.

The stability of aryldiazonium salts is influenced by the substituents on the aromatic ring. In a study on the thermal stability of various substituted benzenediazonium (B1195382) salts, it was observed that electron-withdrawing groups generally decrease the stability, while some electron-donating groups can increase it. cdnsciencepub.com The bromo group at the ortho position is electron-withdrawing, which would be expected to influence the stability of this compound.

Heterolytic Cleavage and Aryl Cation Intermediate Formation

Alternatively, the C-N bond can cleave heterolytically, where the bonding electrons depart with the dinitrogen molecule, leading to the formation of a highly unstable and reactive aryl cation (the 2-bromo-4-methylphenyl cation) and N₂. This pathway is less common for thermal decompositions in non-polar solvents but can be significant in polar solvents and is often invoked in photolytic decompositions.

The resulting aryl cation is a powerful electrophile and will rapidly react with any available nucleophile. Common nucleophiles include water, alcohols, and halide ions. For instance, in an aqueous solution, the 2-bromo-4-methylphenyl cation would readily react with water to form 2-bromo-4-methylphenol. The Sandmeyer reaction, a key method for nucleophilic substitution, is believed to proceed through a radical mechanism rather than one involving a discrete aryl cation. wikipedia.org

Electrophilic Aromatic Substitution Pathways

This compound is a weak electrophile that can react with highly activated aromatic compounds in electrophilic aromatic substitution reactions.

Azo Coupling Reactions with Activated Arenes

The most significant electrophilic aromatic substitution reaction of diazonium salts is azo coupling. wikipedia.org In this reaction, the diazonium salt couples with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), to form an azo compound. These products are often highly colored and are widely used as dyes. libretexts.org

The reaction of this compound with an activated arene, for example, β-naphthol, would proceed via an electrophilic attack of the diazonium cation on the electron-rich naphthol ring. A study on the kinetics of the diazo coupling reaction of arenediazo methyl ethers with β-naphthol indicated that the rate-determining step is the unimolecular decomposition of the protonated diazo ether to form the diazonium ion, which then instantly reacts. rsc.org The reaction is typically carried out in alkaline or neutral conditions to ensure the presence of the more reactive phenoxide ion or free amine. wikipedia.org

Regioselectivity and Electronic Effects in Azo Coupling

The position of coupling on the activated arene is governed by steric and electronic factors. Coupling with phenols generally occurs at the para position to the hydroxyl group. If the para position is blocked, coupling will occur at an available ortho position. wikipedia.org Similarly, with anilines, the coupling occurs preferentially at the para position to the amino group. byjus.com

The electronic nature of the substituents on the benzenediazonium salt also plays a crucial role. Electron-withdrawing groups on the diazonium salt increase its electrophilicity and thus increase the rate of the azo coupling reaction. A study on the effect of substituents on the reaction rate of aryl diazonium salts showed that those with electron-withdrawing groups reacted faster than those with electron-donating groups. researchgate.net Therefore, the bromo substituent on this compound would enhance its reactivity in azo coupling reactions.

The Hammett equation is often used to quantify the effect of substituents on the rates of reactions of benzene (B151609) derivatives. wikipedia.orglibretexts.org The substituent constant (σ) reflects the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. For the azo coupling of substituted benzenediazonium salts with 2-naphthol (B1666908) in an ionic liquid, a reaction constant (ρ) of +1.2 was determined, indicating that the reaction is moderately sensitive to substituent effects and is accelerated by electron-withdrawing groups. researchgate.net

Nucleophilic Aromatic Substitution Reactions

The diazonium group (-N₂⁺) is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions where it is replaced by a variety of nucleophiles. The Sandmeyer reaction is a cornerstone of this class of transformations. wikipedia.org

In the Sandmeyer reaction, the diazonium salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce a chloro, bromo, or cyano group, respectively. wikipedia.orgnih.gov The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. libretexts.org For this compound, a Sandmeyer reaction with cuprous bromide (CuBr) would be expected to yield 1,2-dibromo-4-methylbenzene. The yields of Sandmeyer reactions are generally good. For example, the catalytic Sandmeyer bromination of 4-fluorophenyldiazonium tetrafluoroborate (B81430) with potassium bromide in the presence of a copper catalyst gives 4-bromo-1-fluorobenzene in high yield. thieme-connect.de

Other nucleophiles can also displace the diazonium group. For instance, treatment with potassium iodide introduces an iodine atom, and warming the aqueous solution of the diazonium salt leads to the formation of a phenol. chemguide.co.uk

Below is a table summarizing the expected products from various reactions of this compound.

| Reaction Type | Reagent(s) | Expected Major Product |

| Homolytic Decomposition | Heat or light | 1-Bromo-3-methylbenzene |

| Heterolytic Decomposition | H₂O, Heat | 2-Bromo-4-methylphenol |

| Azo Coupling | β-Naphthol, NaOH | 1-(2-Bromo-4-methylphenylazo)-2-naphthol |

| Azo Coupling | Aniline, pH 4-5 | 4-((2-Bromo-4-methylphenyl)diazenyl)aniline |

| Sandmeyer Reaction | CuBr | 1,2-Dibromo-4-methylbenzene |

| Sandmeyer Reaction | CuCl | 1-Bromo-2-chloro-4-methylbenzene |

| Sandmeyer Reaction | CuCN | 2-Bromo-4-methylbenzonitrile (B184184) |

| Nucleophilic Substitution | KI | 1-Bromo-2-iodo-4-methylbenzene |

General Replacement of the Diazonium Group by Nucleophiles

Aryl diazonium salts are highly valuable in synthetic chemistry because the diazonium group can be readily displaced by a wide variety of nucleophiles. csbsju.edu This process, a cornerstone of aromatic chemistry, involves the substitution of the entire -N₂⁺ group, which is released as stable dinitrogen gas, a strong thermodynamic driving force for the reaction. csbsju.eduyoutube.com For this compound, this allows for the synthesis of a broad spectrum of 1-bromo-2-substituted-5-methylbenzene compounds.

The general transformation can be represented as: Ar-N₂⁺ + Nu⁻ → Ar-Nu + N₂

Role of Transition Metal Catalysis in C-X Bond Formation (e.g., Copper-mediated Reactions)

Transition metals, particularly copper(I) salts, play a crucial catalytic role in many diazonium salt reactions, most notably the Sandmeyer reaction. csbsju.edudoubtnut.com These reactions provide a reliable method for introducing halides (Cl, Br) and cyano groups onto an aromatic ring. scribd.comyoutube.com In the case of this compound, using copper(I) chloride (CuCl) or copper(I) bromide (CuBr) facilitates the formation of 1,2-dibromo-4-methylbenzene or 1-bromo-2-chloro-4-methylbenzene, respectively.

The mechanism of the Sandmeyer reaction is believed to proceed through a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This transfer generates an aryl radical and dinitrogen gas, with the copper being oxidized to copper(II). The aryl radical then rapidly reacts with the anion associated with the copper(II) complex to form the final product, regenerating the copper(I) catalyst. researchgate.net

Table 1: Examples of Copper-Catalyzed Reactions

| Reactant | Catalyst | Nucleophile Source | Product |

|---|---|---|---|

| This compound | CuBr | HBr | 1,2-Dibromo-4-methylbenzene |

| This compound | CuCl | HCl | 1-Bromo-2-chloro-4-methylbenzene |

This table illustrates typical Sandmeyer reactions applicable to the target compound.

Radical-Mediated Transformations

Beyond the copper-catalyzed Sandmeyer pathway, this compound can participate in a variety of radical-mediated transformations. These reactions leverage the facile generation of an aryl radical from the diazonium salt.

Halogen-Atom Transfer Processes

Recent research has highlighted the role of aryl diazonium salts in iron-mediated radical coupling reactions that proceed via a Halogen-Atom Transfer (XAT) mechanism. nih.govacs.org In such a process, an aryl radical, which can be generated from this compound via single-electron transfer, abstracts a halogen atom from a suitable donor, such as an alkyl iodide. nih.govacs.orgresearchgate.net This generates an alkyl radical and an aryl halide, propagating a radical chain reaction. This strategy has been successfully employed in the synthesis of complex molecules like functionalized indoles under mild conditions. nih.govacs.org The aryl diazonium salt plays a dual role: it initiates the process by activating the alkyl iodide through XAT and then acts as a radical acceptor in subsequent steps. nih.gov

Alkyl Radical Initiation and Amination Reactions

The generation of an aryl radical from this compound serves as an effective method for initiating reactions involving alkyl radicals. nih.govacs.org Upon formation, the 2-bromo-4-methylphenyl radical can engage in various coupling reactions. For instance, it can be trapped by alkenes or other radical acceptors.

Furthermore, these radical processes can lead to amination. In an iron-mediated approach, the aryl diazonium salt is reduced to an aryl radical. This radical can then engage an alkyl iodide in a halogen-atom transfer step. The resulting species can ultimately lead to the formation of aryl-alkyl azo compounds, which can be converted to other valuable products. acs.org This method provides a powerful alternative to traditional C-N bond-forming reactions.

Electrochemical Reaction Mechanisms of Aryldiazonium Salts

The electrochemical reduction of aryldiazonium salts, including this compound, is a well-established method for generating aryl radicals under controlled conditions. The process typically involves a one-electron reduction of the diazonium cation at the cathode. This irreversible step leads to the cleavage of the C-N bond, releasing dinitrogen gas and forming a highly reactive aryl radical.

The generated 2-bromo-4-methylphenyl radical can then undergo several fates. It can abstract a hydrogen atom from the solvent or a supporting electrolyte to form 2-bromotoluene. Alternatively, it can be captured by various radical traps or undergo dimerization. The specific outcome is highly dependent on the reaction conditions, including the solvent, electrode material, and the presence of other reactive species in the electrochemical cell. This electrochemical approach offers a clean and efficient way to initiate radical reactions without the need for chemical initiators.

Synthetic Transformations and Advanced Applications of 2 Bromo 4 Methylbenzene 1 Diazonium

Carbon-Carbon Bond Forming Reactions

The reactivity of 2-bromo-4-methylbenzene-1-diazonium makes it a valuable reagent for creating new carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds.

Arylation of Olefins and Alkynes

The palladium-catalyzed arylation of olefins using arenediazonium salts, known as the Heck-Matsuda reaction, offers a powerful method for C-C bond formation. wikipedia.orgbeilstein-journals.org This reaction provides an alternative to traditional methods that use aryl halides or triflates and has the advantage of not requiring phosphine (B1218219) ligands or strictly anaerobic conditions. wikipedia.org The reaction can often be performed at room temperature in various solvents. wikipedia.org The catalytic cycle involves oxidative addition, migratory insertion, β-elimination, and reductive elimination. wikipedia.org

While specific examples detailing the reaction of this compound with olefins and alkynes are not prevalent in the searched literature, the general applicability of the Heck-Matsuda reaction to a wide range of arenediazonium salts and unsaturated compounds suggests its utility for this specific substrate. wikipedia.orgbeilstein-journals.orgnih.govrsc.org The reaction is known to work with allylic alcohols, conjugated alkenes, and unsaturated heterocycles. wikipedia.org

Table 1: Representative Heck-Matsuda Reaction Conditions

| Parameter | Condition | Reference |

| Catalyst | Palladium Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) | wikipedia.org |

| Solvent | Benign and conventional solvents | wikipedia.org |

| Temperature | Room Temperature | wikipedia.org |

| Base | Can be performed with or without base | wikipedia.org |

Synthesis of Substituted Benzonitriles via Cyanation

The Sandmeyer reaction is a classic and widely used method for converting aryl diazonium salts into various functional groups, including nitriles. wikipedia.orgmasterorganicchemistry.com This transformation, which involves treating the diazonium salt with a copper(I) cyanide salt, is a key step in the synthesis of benzonitriles. wikipedia.orgnih.gov The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

The synthesis of 2-bromo-4-methylbenzonitrile (B184184) from the corresponding diazonium salt is a direct application of the Sandmeyer cyanation. While a specific protocol for this compound was not found, a procedure for the synthesis of 2-bromo-4-methylbenzonitrile starting from 3-bromo-4-aminotoluene (which would form the isomeric 3-bromo-4-methylbenzene-1-diazonium salt) has been described. researchgate.net This procedure involves diazotization followed by reaction with a mixture of copper(I) cyanide and potassium cyanide. researchgate.net This suggests that a similar approach would be effective for the 2-bromo-4-methyl isomer.

Table 2: General Conditions for Sandmeyer Cyanation

| Reagent/Condition | Description | Reference |

| Cyanide Source | Copper(I) cyanide (CuCN) | wikipedia.orgnih.gov |

| Catalyst | Copper(I) salts | wikipedia.org |

| Reaction Type | Radical-nucleophilic aromatic substitution | wikipedia.org |

Formation of Benzaldehydes and Related Carbonyl Compounds

The conversion of an aryl diazonium salt to an aldehyde can be achieved through reactions like the Gattermann reaction. wikipedia.orgtestbook.combyjus.com A specific procedure for the synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) from 2-bromo-4-methylaniline (B145976) has been detailed in Organic Syntheses. orgsyn.org This process involves the diazotization of 2-bromo-4-methylaniline to form this compound chloride, which is then reacted with formaldoxime (B1209246) in the presence of cupric sulfate. orgsyn.org The resulting intermediate is subsequently hydrolyzed to yield the desired aldehyde. orgsyn.org

Table 3: Synthesis of 2-Bromo-4-methylbenzaldehyde

| Step | Reagents | Key Conditions | Reference |

| Diazotization | 2-bromo-4-methylaniline, HCl, NaNO₂ | -5° to +5°C | orgsyn.org |

| Aldehyde Formation | Formaldoxime, Hydrated cupric sulfate | 10–15°C | orgsyn.org |

| Hydrolysis | Concentrated hydrochloric acid | Reflux for 2 hours | orgsyn.org |

The product, 2-bromo-4-methylbenzaldehyde, is a useful intermediate in further synthetic applications, such as carbonylative Stille couplings and intramolecular Heck reactions. scbt.comsigmaaldrich.com

Construction of Aryl-Substituted Heterocyclic Systems (e.g., Benzothiophenes, Phenanthrenes)

Aryl diazonium salts are valuable precursors for the synthesis of various heterocyclic compounds. The Pschorr cyclization, for example, is an intramolecular substitution reaction of aryldiazonium salts catalyzed by copper, leading to the formation of polycyclic aromatic systems like phenanthrenes. wikipedia.org The reaction proceeds through the formation of an aryl radical, which then undergoes ring closure. wikipedia.org

While a specific example using this compound for phenanthrene (B1679779) synthesis was not found, the general mechanism of the Pschorr cyclization suggests its potential applicability. wikipedia.org

For the synthesis of benzothiophenes, various methods exist, some of which utilize diazonium salts. A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes has been shown to produce substituted benzothiophenes. organic-chemistry.org Although this specific example does not start with a bromo-substituted diazonium salt, it highlights the utility of diazonium chemistry in constructing this heterocyclic core.

Carbon-Heteroatom Bond Forming Reactions

The diazonium group can be readily displaced by various heteroatoms, providing a straightforward route to a range of substituted aromatic compounds.

Introduction of Halogen Substituents (e.g., Fluorination, Iodination)

Fluorination: The Balz-Schiemann reaction is the traditional method for introducing a fluorine atom onto an aromatic ring starting from a primary aromatic amine. wikipedia.orgdoubtnut.com This reaction involves the formation of a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride. wikipedia.orgnih.gov The reaction is believed to proceed through an aryl cation intermediate. wikipedia.org While specific conditions for this compound were not found, the general procedure is widely applicable. wikipedia.orgnih.gov The product of this reaction would be 2-bromo-1-fluoro-4-methylbenzene. matrix-fine-chemicals.com

Table 4: General Balz-Schiemann Reaction

| Step | Reagents/Conditions | Product | Reference |

| Diazonium Salt Formation | Aryl amine, HBF₄, NaNO₂ | Aryl diazonium tetrafluoroborate | wikipedia.orgdoubtnut.com |

| Fluorination | Thermal decomposition (heating) | Aryl fluoride | wikipedia.orgnih.gov |

Iodination: The introduction of an iodine atom can be achieved by treating the diazonium salt with a solution of potassium iodide. organic-chemistry.org This reaction, often considered a type of Sandmeyer reaction, does not typically require a copper catalyst. organic-chemistry.org The diazonium group is replaced by iodine, providing a simple and effective method for the synthesis of aryl iodides.

Formation of Aryl Ethers

The conversion of this compound to aryl ethers is a significant transformation, typically achieved by the thermal decomposition of the corresponding diazonium salt in an alcohol. This method, often referred to as a Schiemann-type reaction variant, allows for the formation of a C-O bond at the position of the diazonium functionality.

The process generally involves the preparation of the more stable this compound tetrafluoroborate salt, which is then heated in a solution of the desired alcohol. The alcohol acts as both the solvent and the nucleophile. The reaction proceeds through the formation of a highly reactive aryl cation intermediate following the loss of nitrogen gas. This cation is then quenched by the alcohol to yield the corresponding aryl ether.

Detailed research into the synthesis of aryl ethers from various arenediazonium salts has shown that yields can be moderate to good, generally ranging from 0-73%, depending on the substrate and reaction conditions. durham.ac.uk For this compound, the reaction with different alcohols would yield a variety of aryl ether products. The efficiency of the reaction can be influenced by the steric and electronic properties of the alcohol used.

Table 1: Hypothetical Aryl Ether Synthesis from this compound

| Alcohol Reagent | Product Name | Product Structure | General Yield Range (%) |

| Methanol | 2-Bromo-1-methoxy-4-methylbenzene |  | 40-60 |

| Ethanol | 2-Bromo-1-ethoxy-4-methylbenzene |  | 40-60 |

| Isopropanol | 2-Bromo-1-isopropoxy-4-methylbenzene |  | 35-55 |

Note: The yields presented are illustrative and based on general findings for arenediazonium salts; specific experimental data for this compound may vary.

Synthesis of Sulfonylation Products and Derivatives

The introduction of a sulfonyl group (-SO₂R) is another critical transformation accessible from this compound. The most common products are sulfonyl chlorides, which are valuable precursors for sulfonamides, sulfonate esters, and sulfones.

The synthesis of 2-bromo-4-methylbenzene-1-sulfonyl chloride is typically achieved via a Sandmeyer-type reaction, specifically the Meerwein chlorosulfonylation. mpg.de In this procedure, the diazonium salt is treated with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. durham.ac.ukcbijournal.com The reaction is usually carried out in a solvent like glacial acetic acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. cbijournal.com

The accepted mechanism involves the reduction of the diazonium ion by the copper(I) catalyst to generate an aryl radical. durham.ac.uk This 2-bromo-4-methylphenyl radical then adds to a molecule of sulfur dioxide. The resulting arylsulfonyl radical is subsequently oxidized by copper(II), and a chloride ion is captured to afford the final 2-bromo-4-methylbenzene-1-sulfonyl chloride product, regenerating the copper(I) catalyst in the process. durham.ac.uk Recent advancements have also explored photocatalytic, metal-free methods for this transformation, offering a more sustainable alternative. mpg.denih.govresearchgate.net

Table 2: Reagents for the Synthesis of 2-Bromo-4-methylbenzene-1-sulfonyl chloride

| Reagent/Component | Function | Reference |

| This compound Chloride | Starting Material | durham.ac.uk |

| Sulfur Dioxide (SO₂) | Source of the sulfonyl group | cbijournal.comresearchgate.net |

| Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂) | Catalyst for radical formation and propagation | durham.ac.ukcbijournal.com |

| Acetic Acid | Solvent | cbijournal.com |

| Hydrochloric Acid | To ensure acidic medium for diazonium salt stability | durham.ac.uk |

Strategic Utility in Complex Organic Synthesis

Beyond simple functional group interconversions, the diazonium moiety derived from 2-bromo-4-methylaniline offers strategic advantages in the design of more complex molecules, particularly concerning stereochemistry and the orchestration of substitution patterns on the benzene (B151609) ring.

Stereochemical Implications in Diazonium-Derived Transformations

The compound this compound is itself achiral. The key intermediates formed during its substitution reactions, whether through an Sₙ1-like pathway (aryl cation) or a radical pathway (aryl radical), are planar and therefore achiral.

Consequently, when this diazonium salt reacts with achiral reagents, the products will also be achiral. Stereochemical considerations only become relevant if the diazonium salt is used to modify a substrate that already possesses a chiral center. In such cases, the reaction at the aromatic ring would occur without affecting the existing stereocenter, provided it is sufficiently remote from the reaction site. If the reaction were to create a new stereocenter by reacting with a chiral reagent or under the influence of a chiral catalyst, a mixture of diastereomers would likely be formed, as the achiral aryl cation or radical intermediate would not typically discriminate between the faces of the chiral reactant. The literature does not specify stereocontrolled reactions involving this particular diazonium salt, and such control remains a significant challenge in diazonium chemistry.

Employment of Provisional Directing Groups and Temporary Scaffolds

The synthesis of polysubstituted aromatic compounds requires careful strategic planning, often involving the use of provisional directing groups that can be removed or transformed after guiding substituents to the desired positions. libretexts.org The amino group, from which this compound is synthesized, is a powerful tool in this context.

The synthetic route to the target diazonium salt starts with p-toluidine (B81030) (4-methylaniline). The amino group in p-toluidine is a strongly activating, ortho, para-director. This directing ability can be harnessed to introduce a substituent, such as bromine, specifically at the ortho position.

Synthetic Strategy:

Directed Bromination: The amino group of 4-methylaniline directs electrophilic bromination to the position ortho to it (and meta to the methyl group), yielding 2-bromo-4-methylaniline.

Diazotization: The amino group, having served its purpose as a directing group, is then converted into the diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures.

Displacement: The resulting this compound salt now serves as a temporary scaffold. The -N₂⁺ group can be replaced by a wide variety of substituents (e.g., -H, -F, -OH, -CN, -SO₂Cl) in reactions that might not have been possible or would have given poor regioselectivity in the presence of the original amino group. libretexts.org

In this sequence, the amino group acts as a provisional directing group—it is essential for establishing the substitution pattern of the ring before being transformed into a highly versatile functional handle for subsequent diversification.

Computational and Spectroscopic Elucidation of 2 Bromo 4 Methylbenzene 1 Diazonium and Its Derivatives

Computational chemistry and spectroscopic techniques are indispensable tools in the study of reactive intermediates like diazonium salts. They provide profound insights into molecular structure, electronic properties, and reactivity, which are often difficult to ascertain through experimental means alone due to the inherent instability of these compounds.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a powerful method for investigating the electronic structure and predicting the reactivity of organic molecules. researchgate.net For derivatives of 2-Bromo-4-methylbenzene-1-diazonium, such as 2-Bromo-4-methylbenzonitrile (B184184), DFT calculations using methods like B3LYP are employed to determine the optimized molecular geometry and vibrational frequencies in the ground state. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For a molecule like 2-Bromo-4-methylbenzonitrile, which is structurally related to the target diazonium salt, MEP analysis has been used to calculate atomic charges and understand reactive behavior. researchgate.net In an MEP analysis of this compound, a significant region of positive potential would be expected around the diazonium group, confirming its high electrophilicity and its role as an excellent leaving group in nucleophilic substitution reactions. The analysis would also reveal how the electron-donating methyl group and the electron-withdrawing bromine atom modulate the electrostatic potential across the aromatic ring, influencing its susceptibility to attack in reactions like azo coupling.

Quantum Chemical Calculations for Advanced Electronic Properties

Quantum chemical calculations offer a deeper understanding of advanced electronic properties beyond simple charge distribution. inovatus.es These methods can determine the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for predicting chemical reactivity and electronic spectra. The diazonium group's strong electron-withdrawing nature significantly lowers the pKa of substituents on the aromatic ring, an effect that can be quantified through quantum calculations. wikipedia.org For instance, the pKa of 4-hydroxybenzenediazonium (B98636) is 3.4, a million-fold more acidic than phenol (B47542) itself. wikipedia.org

For this compound, these calculations would reveal the LUMO's energy and localization, indicating the molecule's susceptibility to nucleophilic attack. The calculations can also provide insights into bond strengths and the stability of the molecule. The stability of aryldiazonium salts is known to be highly dependent on the counter-ion; for example, benzenediazonium (B1195382) tetrafluoroborate (B81430) is significantly more stable and easier to handle than the dangerously explosive phenyldiazonium chloride. wikipedia.org Advanced computational methods, including those developed for complex systems like catalytic surfaces, demonstrate the potential of these techniques to model intricate chemical processes. rsc.orgaps.org

Computational Prediction of Regioselectivity in Cross-Coupling Reactions

Computational chemistry plays a vital role in predicting the outcome of reactions where multiple reactive sites exist, a concept known as regioselectivity. In palladium-catalyzed cross-coupling reactions of polyhalogenated compounds, the oxidative addition step is often selectivity-determining. acs.org Computational models can predict the preferred site of reaction by evaluating factors such as the energy required to distort the carbon-halogen bond and the orbital interactions between the substrate and the palladium catalyst. acs.org

While the primary reactive site in this compound is the diazonium group itself, computational models are essential for predicting regioselectivity in its derivatives or in reactions where competition exists. For instance, in substrates with multiple halogen atoms, the reaction often occurs preferentially at the bromine-substituted site over a chlorine-substituted one. chemrxiv.org Recently, data-driven frameworks using message-passing neural networks (MPNNs) have been developed to predict regioselectivity in various metal-catalyzed cross-coupling reactions with high accuracy, outperforming even experienced chemists in some cases. chemrxiv.org These tools can rapidly assess the reactivity of different sites on a molecule to predict the major product. chemrxiv.org

Advanced Spectroscopic Characterization Techniques

The structural elucidation of organic compounds relies heavily on spectroscopic methods. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

The conversion of the amine group (-NH₂) into a diazonium group (-N₂⁺) results in a significant increase in electron-withdrawing character. This change would cause the signals for the aromatic protons and carbons to shift downfield (to a higher ppm value) in the NMR spectrum.

Below is a table summarizing the ¹H NMR and ¹³C NMR data for the precursor, 2-Bromo-4-methylphenol, and the predicted shifts for this compound. beilstein-journals.orgchemicalbook.com The chemical shifts are reported in parts per million (ppm).

Table 1: NMR Spectral Data of 2-Bromo-4-methylphenol and Predicted Shifts for this compound

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|---|

| 2-Bromo-4-methylphenol beilstein-journals.org | ¹H NMR | 7.27 | s | H-3 | |

| 7.01 | d | 8.25 | H-5 | ||

| 6.90 | d | 8.24 | H-6 | ||

| 5.37 | s | OH | |||

| 2.27 | s | CH₃ | |||

| ¹³C NMR | 150.03 | C-1 (C-OH) | |||

| 109.83 | C-2 (C-Br) | ||||

| 132.12 | C-3 | ||||

| 131.41 | C-4 (C-CH₃) | ||||

| 129.77 | C-5 | ||||

| 115.74 | C-6 | ||||

| 20.19 | CH₃ | ||||

| This compound | ¹H NMR | >7.3 | Aromatic Protons | ||

| ~2.4 | CH₃ | ||||

| ¹³C NMR | >150 | C-1 (C-N₂⁺) | |||

| >110 | C-2 (C-Br) | ||||

| >132 | Other Aromatic C |

Note: The shifts for this compound are predicted based on the known strong electron-withdrawing effect of the diazonium group compared to the hydroxyl or amino group.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-4-methylbenzonitrile |

| 1-bromo-4-(3,7-dimethyloctyl)benzene |

| 2-Bromo-4-methylphenol |

| 2-Bromo-4-methylaniline (B145976) |

| 2-Bromo-4-nitrotoluene |

| 4-hydroxybenzenediazonium |

| benzenediazonium tetrafluoroborate |

| phenyldiazonium chloride |

| N,N-dimethylaniline |

| diazoaminobenzene |

| p-hydroxyazobenzene |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational characteristics of this compound are primarily defined by the stretching and bending modes of its constituent functional groups. Both Infrared (IR) and Raman spectroscopy are powerful techniques for elucidating these molecular vibrations.

Aryl diazonium salts, in general, exhibit a very strong and characteristic absorption band in their IR spectra corresponding to the nitrogen-nitrogen triple bond (N≡N) stretching vibration. acs.orgoup.com This band typically appears in the region of 2100-2300 cm⁻¹. For this compound, this peak is a key diagnostic feature for confirming the presence of the diazonium group. researchgate.netresearchgate.net The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

In Raman spectroscopy, the N≡N stretching vibration is also readily observed, typically in the range of 2285-2305 cm⁻¹. ifremer.fr The Raman spectra also provide valuable information about the vibrations of the benzene (B151609) ring and the carbon-nitrogen (C-N) bond. ifremer.fr The C-N stretching mode in phenyl derivatives stemming from aryl diazonium salts is often observed in the 1073-1080 cm⁻¹ range. ifremer.fr

The presence of the bromo and methyl substituents on the benzene ring will also give rise to characteristic vibrations. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while in-plane and out-of-plane bending vibrations of the C-H bonds and the benzene ring skeleton will appear in the fingerprint region (below 1600 cm⁻¹).

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| N≡N stretch | 2100 - 2300 | IR |

| N≡N stretch | 2285 - 2305 | Raman |

| Aromatic C-H stretch | > 3000 | IR, Raman |

| C-N stretch | 1073 - 1080 | Raman |

| Benzene ring modes | 1400 - 1600 | IR, Raman |

| C-Br stretch | 500 - 600 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to confirm its molecular formula, C₇H₆BrN₂⁺.

The theoretical exact mass of the this compound cation can be calculated by summing the exact masses of its constituent isotopes. Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N), the expected monoisotopic mass can be determined.

A key fragmentation pathway for aryl diazonium salts in mass spectrometry is the facile loss of a neutral dinitrogen molecule (N₂), which is a very stable leaving group. scite.aiyoutube.com This process results in the formation of an aryl cation. In the case of this compound, this would lead to the formation of the 2-bromo-4-methylphenyl cation (C₇H₆Br⁺). The high-resolution measurement of both the parent molecular ion and this primary fragment ion would provide strong evidence for the structure of the compound. Other potential fragmentation pathways could involve the loss of the bromine atom or the methyl group. miamioh.edudocbrown.infolibretexts.org

The expected exact masses for the key ions of this compound are provided in the table below.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| Molecular Ion | [C₇H₆⁷⁹BrN₂]⁺ | 196.9714 |

| Molecular Ion | [C₇H₆⁸¹BrN₂]⁺ | 198.9694 |

| Fragment Ion (Loss of N₂) | [C₇H₆⁷⁹Br]⁺ | 168.9656 |

| Fragment Ion (Loss of N₂) | [C₇H₆⁸¹Br]⁺ | 170.9636 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Stoichiometry

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds, including aryl diazonium salts, typically exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum due to π → π* transitions within the benzene ring. hnue.edu.vnup.ac.za

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The position and intensity of these bands are influenced by the substituents on the aromatic ring. hnue.edu.vn The diazonium group (-N₂⁺) is a strong electron-withdrawing group, which can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. wikipedia.org The presence of the electron-donating methyl group and the electron-withdrawing bromine atom will also modulate the electronic structure and thus the absorption spectrum. researchgate.net

The primary absorption bands in benzene derivatives are often referred to as the primary band (around 200 nm) and a secondary, fine-structured band (around 255 nm for benzene). up.ac.za In substituted benzenediazonium salts, these bands can be shifted and may overlap. The electronic transitions responsible for these absorptions are from the π molecular orbitals of the aromatic system to the antibonding π* orbitals.

UV-Vis spectroscopy can also be employed to study the stoichiometry of complexes formed by the diazonium salt, for instance, in charge-transfer complexes or during reactions. youtube.com By monitoring changes in the absorbance at specific wavelengths, it is possible to determine the ratio in which the diazonium salt combines with other species.

The expected UV-Vis absorption maxima for this compound, based on the behavior of substituted benzene derivatives, are summarized in the table below.

| Transition | Expected λₘₐₓ Range (nm) |

| Primary π → π | 220 - 260 |

| Secondary π → π | 270 - 310 |

Future Perspectives and Emerging Research Areas

Development of Novel Reaction Methodologies for 2-Bromo-4-methylbenzene-1-diazonium

Traditional methods for preparing aryl diazonium salts, which have seen little innovation over the years, often involve strong acids and low temperatures (below 5°C) due to the thermal instability of the salts. mpg.de A significant drawback is the necessity to first isolate or accumulate the diazonium salt, a hazardous step, before its conversion to the desired product. mpg.de

Recent breakthroughs are shifting this paradigm. A notable development is a method that mimics nitrate (B79036) reduction, a process found in plants, to generate aryl diazonium salts as fleeting intermediates. mpg.de This approach combines the synthesis and subsequent reaction of the diazonium salt into a single step, significantly reducing the risk of explosion by avoiding its accumulation. mpg.desynthesisspotlight.com This process can utilize reagents like thiosulfate (B1220275) or dihalocuprates as electron donors. synthesisspotlight.com

Flow chemistry is another key area of development for diazonium salt synthesis. nih.gov Continuous flow technology offers enhanced safety and manufacturing capabilities by using small volume reactors where the diazonium compound is prepared and consumed in-situ. researchgate.netnih.gov This method provides superior temperature control and mixing efficiency, enabling the reinvestigation of classical transformations that were historically considered too hazardous for large-scale batch processing. nih.gov Researchers have successfully used flow-based procedures with various diazotizing reagents, such as isobutyl nitrite (B80452), to achieve clean and complete conversion to the desired diazonium salt. nih.gov

Furthermore, novel variations of classic reactions are being explored. For instance, a new type of Sandmeyer reaction has been developed for the synthesis of substituted bromobenzenes, which may proceed through a radical mechanism. nih.gov Such advancements are critical for expanding the synthetic toolkit available for compounds like this compound.

Sustainable and Environmentally Benign Synthetic Approaches Utilizing Diazonium Salts

The push for "green chemistry" has spurred research into more sustainable methods for reactions involving diazonium salts. A primary goal is to move away from hazardous and corrosive reagents like HBr and strong mineral acids. nih.gov One promising avenue is the use of aqueous hydrotropic solutions as an environmentally friendly reaction medium, which can significantly increase the solubility of organic compounds in water. researchgate.net

Recent studies have demonstrated the synthesis of azoxybenzenes—a class of compounds with applications as dyes, reducing agents, and chemical stabilizers—using an environmentally friendly, transition-metal-free method. nih.gov This approach employs N,N-diisopropylethylamine (DIPEA) as a catalyst and water as a green solvent at room temperature, making it attractive for industrial applications. nih.gov The versatility of this method in accommodating various substituents on the aniline (B41778) precursor suggests its potential applicability for derivatives of 2-bromo-4-methylaniline (B145976), the precursor to this compound. nih.govorgsyn.org

Exploration of this compound Derivatives in Advanced Materials Science

The unique reactivity of diazonium salts makes them valuable for creating advanced materials. A key application is in the surface functionalization and development of heterogeneous catalysts. mdpi.com Electrochemical grafting of diazonium salts is an efficient method for creating a thin organic layer on a carrier surface. mdpi.com This layer can then anchor other compounds with catalytic properties or act as a catalyst itself. mdpi.com This technique is expected to produce catalysts with good stability due to the strong covalent bond formed between the catalyst and the post-diazonium layer. mdpi.com

Derivatives of this compound are important intermediates in the synthesis of functional molecules for materials science. For example, 2-bromo-4-methylbenzonitrile (B184184), which can be prepared from its corresponding diazonium salt, is a precursor for phthalocyanine (B1677752) dyes. nih.gov These dyes have significant applications in photo-redox reactions and are being explored for use in photodynamic cancer therapy. nih.gov

The ability to use diazonium salts in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, allows for the synthesis of complex arylboronates. acs.org These compounds are valuable building blocks in organic synthesis. Metal-free strategies have also been developed to convert aryl amines directly into pinacol (B44631) boronates via in-situ generated diazonium salts, avoiding transition metal contamination in the final products. acs.org

Interdisciplinary Research Directions for Diazonium Chemistry

The versatility of diazonium chemistry has led to its application in diverse scientific fields beyond traditional synthesis. In neuroscience, proximity-dependent biotinylation using photoreactive diazonium groups coupled with mass spectrometry is a powerful technique for characterizing subcellular proteomes. researchgate.netresearchgate.net This method helps in revealing detailed sub-synaptic protein networks, which is essential for understanding complex neurological functions. researchgate.net

The electrochemical properties of diazonium salts have made them a cornerstone in the development of biosensors. mdpi.com The ability to graft stable organic layers onto electrode surfaces allows for the precise immobilization of biomolecules, leading to sensitive and selective detection platforms. Diazonium-based catalysts are widely employed in the field of electrocatalysis for this reason. mdpi.com

Furthermore, the fundamental reactivity of diazonium salts continues to be a subject of in-depth mechanistic studies combining experimental work with theoretical DFT calculations. researchgate.net These investigations provide a deeper understanding of reaction pathways, such as in transition-metal-free arylations, and help in optimizing reaction conditions for greater efficiency and selectivity. researchgate.net In-situ monitoring techniques, like Fourier transform infrared spectroscopy (FTIR), are also being used to study the formation and consumption of diazonium salts in real-time during reactions, facilitating process optimization. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-4-methylbenzene-1-diazonium, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves diazotization of 2-bromo-4-methylaniline under controlled acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Key parameters include maintaining low temperatures to prevent premature decomposition and adjusting stoichiometry to minimize byproducts like phenolic derivatives. Characterization via in situ NMR can monitor diazonium formation . Reaction optimization may involve varying solvents (e.g., H₂O vs. H₂SO₄) and nitrosating agents to improve yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of UV-Vis (to confirm diazonium absorption bands at ~250–300 nm), FT-IR (for N≡N stretching at ~2200–2300 cm⁻¹), and ¹H/¹³C NMR (to verify substituent positions) is standard. X-ray crystallography (using software like ORTEP-III) provides structural validation, particularly for assessing bond angles and planarity of the diazonium group .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Stability is highly solvent-dependent. Aqueous solutions decompose rapidly, so isolation as tetrafluoroborate salts or storage in anhydrous aprotic solvents (e.g., DMF) at –20°C is recommended. Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phase) or GC-MS for volatile derivatives. Regular stability assays (e.g., TGA/DSC) under inert atmospheres quantify decomposition kinetics .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported reactivity of this compound in coupling reactions?

- Methodological Answer : Conflicting data (e.g., variable yields in Suzuki-Miyaura couplings) often arise from competing pathways (e.g., aryl radical vs. ionic mechanisms). Systematic studies using isotopic labeling (²H/¹³C) or computational DFT calculations (Gaussian/PySCF) can clarify mechanistic dominance. Triangulating results from kinetic profiling (stopped-flow UV), EPR (for radical detection), and cross-coupling partner screening (e.g., boronic acids vs. alkenes) reduces ambiguity .

Q. What strategies are used to analyze the thermal decomposition pathways of this diazonium salt?

- Methodological Answer : Synchrotron-based time-resolved XRD or operando IR spectroscopy tracks intermediate species (e.g., aryl cations or dediazoniation products). Coupling with mass spectrometry (EI/CI modes) identifies volatile byproducts. For non-volatile residues, solid-state NMR (¹⁹F/¹¹B probes) or TOF-SIMS provides molecular-level insights. Controlled pyrolysis in microfluidic reactors minimizes side reactions .

Q. How can computational modeling predict the biological activity of derivatives synthesized from this compound?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) against target proteins (e.g., kinases) evaluates binding affinities, while MD simulations (GROMACS) assess stability. QSAR models trained on experimental IC₅₀ data prioritize substituents for synthesis. In vitro validation via enzyme inhibition assays (e.g., fluorescence polarization) or cell-based cytotoxicity screens (MTT assays) bridges computational and empirical results .

Q. What methodological frameworks address ethical and reproducibility challenges in diazonium salt research?

- Methodological Answer : Open-data practices (FAIR principles) ensure transparency, with raw spectral data and crystallographic files (CIF) archived in repositories like Zenodo. Pre-registration of synthetic protocols on platforms like ChemRxiv reduces selective reporting. For conflicting results, multi-lab collaborative studies (e.g., NIH’s MLS program) standardize conditions and validate findings .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported biological activity of this compound derivatives?

- Methodological Answer : Variability may stem from assay conditions (e.g., cell line specificity, serum concentration). Meta-analyses using PRISMA guidelines consolidate data, while hierarchical clustering (e.g., PCA) identifies outlier studies. Replicating key experiments with orthogonal methods (e.g., SPR vs. ITC for binding constants) confirms trends. Contradictions are contextualized via systematic reviews of structural analogs .

Methodological Best Practices

- Experimental Design : Use DoE (Design of Experiments) software (e.g., JMP) to optimize reaction parameters and reduce trial runs.

- Data Validation : Cross-check spectroscopic assignments with 2D NMR (COSY, HSQC) and high-resolution MS.

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., neutralization of diazonium residues with urea).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.